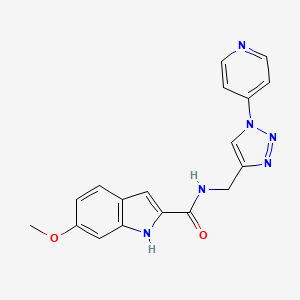

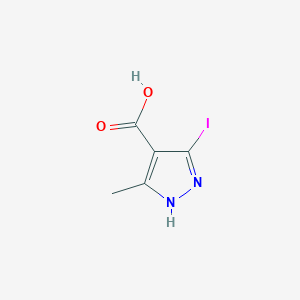

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of compounds containing a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid” is characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The exact 3D structure may be obtained through computational methods or experimental techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid” would depend on its specific molecular structure. For instance, similar compounds like “3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid” have a molecular weight of 252.01 and are solid at room temperature .Aplicaciones Científicas De Investigación

1. DAO Inhibition and Oxidative Stress Protection One potential application of “5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid” could be as a D-amino acid oxidase (DAO) inhibitor . Similar compounds have been shown to protect DAO cells from oxidative stress induced by D-Serine and specifically prevent formalin-induced tonic pain .

Anti-tubercular Activity

Another application could involve the synthesis of derivatives with anti-tubercular properties . Compounds with a similar structure have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, using rifampicin as a reference drug .

Eco-friendly Synthesis

The compound may also be used in eco-friendly synthesis protocols. Pyrazole derivatives have been synthesized using resinous, non-toxic, thermally stable, and cost-effective catalysts, offering simple reaction workups and presenting valuable eco-friendly attributes .

Mecanismo De Acción

Target of Action

A structurally similar compound, 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, is known to inhibit succinate dehydrogenase (sdhi), a key enzyme in the mitochondrial respiration chain . This inhibition has been known as a fungicidal mechanism of action .

Mode of Action

Based on the similar compound mentioned above, it can be inferred that it might interact with its target, possibly succinate dehydrogenase, leading to its inhibition . This inhibition disrupts the normal functioning of the mitochondrial respiration chain, which can have significant effects on the organism.

Biochemical Pathways

The inhibition of succinate dehydrogenase by the compound can affect the mitochondrial respiration chain . This chain is crucial for energy production in cells. Disruption of this pathway can lead to a decrease in ATP production, affecting various downstream processes that rely on this energy source.

Result of Action

Based on the similar compound, the inhibition of succinate dehydrogenase can lead to disruption of energy production in cells, which can have significant effects on the organism .

Safety and Hazards

The safety and hazards associated with “5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid” would depend on its specific chemical properties. Similar compounds like “3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid” are associated with certain hazard statements such as H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

Direcciones Futuras

The future directions in the research and application of “5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid” and similar compounds could involve the development of novel synthesis methods, the exploration of new chemical reactions, and the investigation of their biological activities . Further studies could also focus on improving the safety and reducing the hazards associated with these compounds.

Propiedades

IUPAC Name |

3-iodo-5-methyl-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNVUZNQUFXWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2987177.png)

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B2987179.png)

![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B2987197.png)